molecular formula C16H25BrO2 B595381 1-Bromo-3,5-bis(tert-butoxymethyl)benzene CAS No. 1245644-77-2

1-Bromo-3,5-bis(tert-butoxymethyl)benzene

Cat. No.: B595381
CAS No.: 1245644-77-2
M. Wt: 329.278
InChI Key: DOOPBMHZUGISGU-UHFFFAOYSA-N
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Description

1-Bromo-3,5-bis(tert-butoxymethyl)benzene is an organic compound with the molecular formula C16H25BrO2. It consists of a benzene ring substituted with a bromine atom and two tert-butoxymethyl groups at the 3 and 5 positions. This compound is of interest in organic synthesis due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3,5-bis(tert-butoxymethyl)benzene can be synthesized through a multi-step process. One common method involves the bromination of 3,5-bis(tert-butoxymethyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination step is carefully monitored to prevent over-bromination and ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3,5-bis(tert-butoxymethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, such as phenols or amines.

    Coupling Reactions: Biaryl compounds are commonly formed.

    Oxidation: Products include carboxylic acids or ketones, depending on the reaction conditions.

Scientific Research Applications

1-Bromo-3,5-bis(tert-butoxymethyl)benzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: Used in the development of advanced materials with specific properties.

    Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.

    Catalysis: Employed in catalytic reactions to study reaction mechanisms and develop new catalysts.

Mechanism of Action

The mechanism of action of 1-Bromo-3,5-bis(tert-butoxymethyl)benzene in chemical reactions involves the activation of the bromine atom, which can participate in various substitution and coupling reactions. The tert-butoxymethyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-(tert-butoxymethyl)benzene: Similar structure but with a single tert-butoxymethyl group.

    1-Bromo-3,5-di-tert-butylbenzene: Contains tert-butyl groups instead of tert-butoxymethyl groups.

Uniqueness

1-Bromo-3,5-bis(tert-butoxymethyl)benzene is unique due to the presence of two tert-butoxymethyl groups, which provide distinct steric and electronic effects compared to similar compounds. This uniqueness makes it valuable in specific synthetic applications where these effects are desired.

Properties

IUPAC Name

1-bromo-3,5-bis[(2-methylpropan-2-yl)oxymethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BrO2/c1-15(2,3)18-10-12-7-13(9-14(17)8-12)11-19-16(4,5)6/h7-9H,10-11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOOPBMHZUGISGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC1=CC(=CC(=C1)Br)COC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90744502
Record name 1-Bromo-3,5-bis(tert-butoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245644-77-2
Record name 1-Bromo-3,5-bis(tert-butoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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